

Spectroscopic and Methodological Profile of Fmoc-D-Asp-OMe: A Technical Guide

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Compound of Interest

Compound Name: *Fmoc-d-asp-ome*

Cat. No.: *B2518294*

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Introduction

N- α -(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid α -methyl ester (**Fmoc-D-Asp-OMe**) is a pivotal building block in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its structure incorporates the base-labile Fmoc protecting group for the α -amino functionality and a methyl ester protecting the α -carboxyl group of D-aspartic acid. This configuration allows for the strategic incorporation of D-aspartic acid into peptide sequences, which can be crucial for modulating peptide conformation, stability, and biological activity. This guide provides a comprehensive overview of the spectroscopic data for **Fmoc-D-Asp-OMe** and detailed experimental protocols for its characterization, tailored for researchers, scientists, and professionals in drug development.

Data Presentation

The following tables summarize the expected spectroscopic data for **Fmoc-D-Asp-OMe**. While direct experimental spectra for this specific compound are not readily available in the public domain, the data presented are based on established values for closely related structures, such as Fmoc-protected amino acids and methyl esters.

Table 1: Expected ^1H NMR Chemical Shifts

Protons	Expected Chemical Shift (ppm)	Multiplicity	Integration
Fmoc-H (aromatic)	7.20 - 7.80	Multiplet	8H
NH	~5.80 - 6.20	Doublet	1H
α -CH	~4.60 - 4.80	Multiplet	1H
Fmoc-CH & CH ₂	4.10 - 4.50	Multiplet	3H
O-CH ₃ (Methyl Ester)	~3.70	Singlet	3H
β -CH ₂	2.80 - 3.00	Doublet of Doublets	2H

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon	Expected Chemical Shift (ppm)
Carboxylic Acid (C=O)	~171-173
Urethane (C=O)	~156
Fmoc Aromatic	120 - 145
Fmoc CH & CH ₂	45 - 70
α -Carbon	~50-52
O-CH ₃ (Methyl Ester)	~52
β -Carbon	~37-39

Table 3: Expected Infrared (IR) Absorption Bands

Functional Group	Expected Absorption Range (cm ⁻¹)
N-H Stretch (Amide)	3300 - 3400
C-H Stretch (Aromatic)	3000 - 3100
C-H Stretch (Aliphatic)	2850 - 3000
C=O Stretch (Ester)	1735 - 1750
C=O Stretch (Urethane)	1690 - 1710
C=C Stretch (Aromatic)	1450 - 1600
C-N Stretch	1200 - 1300

Table 4: Expected Mass Spectrometry Data

Ionization Mode	Expected m/z	Species
ESI+	370.13	[M+H] ⁺
ESI+	392.11	[M+Na] ⁺
ESI-	368.11	[M-H] ⁻

M (Molecular Weight) = 369.37 g/mol (C₂₀H₁₉NO₆)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **Fmoc-D-Asp-OMe** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
- **Instrument Setup:** Utilize a 300 MHz or higher field NMR spectrometer. The instrument should be properly tuned and shimmed for the chosen solvent.

- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum using a standard pulse sequence.
 - Set the spectral width to cover the range of -1 to 10 ppm.
 - Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ^{13}C .
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Reference the spectrum to the solvent peak.
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and peak integration.

2. Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **Fmoc-D-Asp-OMe** with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

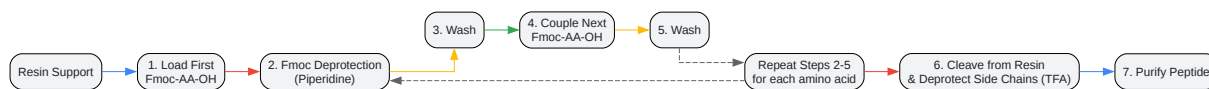
- Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
- Spectrum Acquisition:
 - Place the prepared sample in the IR spectrometer.
 - Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
 - Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

3. Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **Fmoc-D-Asp-OMe** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.
- Spectrum Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire spectra in both positive and negative ion modes.
 - Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion ($[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, or $[\text{M}-\text{H}]^-$) and any significant fragment ions.

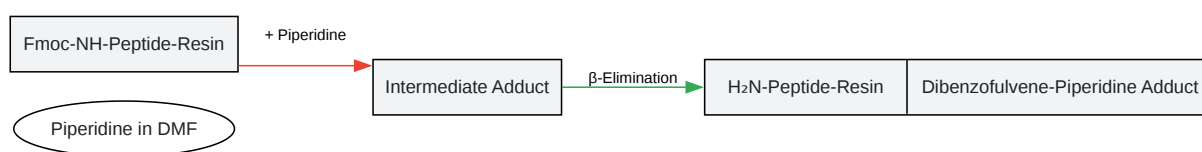
Mandatory Visualization

The primary application of **Fmoc-D-Asp-OMe** is in solid-phase peptide synthesis (SPPS). The following diagrams illustrate the general workflow of SPPS and the specific deprotection step of the Fmoc group.



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).



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Caption: Fmoc deprotection reaction during SPPS.

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